molecular formula C9H9NOS B13522029 o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine

o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine

Cat. No.: B13522029
M. Wt: 179.24 g/mol
InChI Key: NOLYGVHPWMCJHP-UHFFFAOYSA-N
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Description

o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine: is a compound that features a benzo[b]thiophene ring system attached to a hydroxylamine group via a methylene bridge. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine typically involves the reaction of benzo[b]thiophene derivatives with hydroxylamine. One common method includes the nucleophilic substitution of a benzo[b]thiophene derivative with hydroxylamine under basic conditions . Another approach involves the use of aryne intermediates, where alkynyl sulfides react with o-silylaryl triflates to form benzo[b]thiophene derivatives, which can then be further functionalized to introduce the hydroxylamine group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound, which lacks the hydroxylamine group.

    Benzo[b]thiophene-3-ylmethylamine: Similar structure but with an amine group instead of hydroxylamine.

    Benzo[b]thiophene-3-ylmethanol: Contains a hydroxyl group instead of hydroxylamine.

Uniqueness: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

O-(1-benzothiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C9H9NOS/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2

InChI Key

NOLYGVHPWMCJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CON

Origin of Product

United States

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